methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate, also known as M2S, is a synthetic compound that has gained attention in the scientific community due to its potential for use in medical and research applications. This compound has a unique structure that is composed of a methyl group, an acetate group, and a sulfanyl group. In addition, the compound contains a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms. M2S has been studied for its ability to modulate certain biological processes and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has been studied for its potential to modulate certain biological processes. It has been found to be effective in modulating the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, this compound has been found to be effective in modulating the activity of ion channels, which are important for the regulation of neuronal excitability. Furthermore, this compound has been found to be effective in modulating the activity of certain transcription factors, which are important for the regulation of gene expression. These findings suggest that this compound could be used in a variety of research applications, including drug discovery and development, gene therapy, and the study of disease mechanisms.
Wirkmechanismus
Target of Action
The compound, also known as “F5061-0118” or “VU0632822-1”, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cancer cells from proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents the cancer cells from dividing and growing . This can lead to the shrinkage of tumors and potentially, the regression of the disease .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has several advantages for use in laboratory experiments. For example, it is relatively inexpensive to synthesize, and it has been found to be effective in modulating the activity of enzymes, ion channels, and transcription factors. Furthermore, it has been found to be safe and well-tolerated in laboratory animals, suggesting that it could be used in a variety of research applications. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it has not been extensively studied in humans.
Zukünftige Richtungen
The potential applications of methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate are vast and varied. In the future, it could be used to develop new drugs and therapies for a variety of diseases and conditions. In addition, it could be used to study the mechanisms of disease and develop new diagnostics. Furthermore, it could be used to study the effects of environmental toxins on human health. Finally, it could be used to develop new methods of gene therapy and to study the effects of genetic mutations on health.
Synthesemethoden
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can be synthesized through a variety of methods, including the use of organic solvents, catalysts, and reagents. One of the most common methods of synthesis involves the use of anhydrous sodium acetate and ethyl chloroformate in a two-step reaction. In the first step, the sodium acetate is reacted with ethyl chloroformate to form a methyl ester. In the second step, the methyl ester is reacted with a sulfanyl group to form this compound. This method has been found to be efficient and cost-effective, allowing for the large-scale production of this compound.
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a critical regulator of cell cycle progression .
Cellular Effects
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has shown to exert effects on various types of cells. It has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting its potential as an anti-cancer agent . The compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may localize to regions of the cell where CDK2 is present
Eigenschaften
IUPAC Name |
methyl 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-7-6(11-12-13)8(10-4-9-7)16-3-5(14)15-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYRTANLMCBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.